Scopoletin

Acaricide Pest Control Structure-Activity Relationship

Scopoletin uniquely combines high-potency AChE inhibition (IC50 10.18 μM) with superior termiticidal & acaricidal activity over umbelliferone/esculetin. Its 6-methoxy-7-hydroxy substitution drives target selectivity and ESPT fluorescence not replicated by analogs. Procuring an analytical standard (≥98% HPLC) is critical for validated quantification in Artemisia annua & polyherbal formulations per official methods, ensuring batch-to-batch consistency and regulatory compliance.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 92-61-5
Cat. No. B1681571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopoletin
CAS92-61-5
SynonymsAcid, Chrysotropic
Acid, Gelseminic
Chrysotropic Acid
Gelseminic Acid
Methylesculetin
Scopoletin
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)O
InChIInChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
InChIKeyRODXRVNMMDRFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scopoletin (92-61-5) Procurement Guide: Validated Biological Activity & Analytical Reference Standards


Scopoletin (CAS 92-61-5), chemically known as 7-hydroxy-6-methoxycoumarin or 6-methoxyumbelliferone, is a naturally occurring coumarin derivative with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [1]. It is a crystalline solid with a melting point in the range of 203-210°C [1][2]. Scopoletin is recognized for its diverse bioactivities, including acetylcholinesterase (AChE) inhibition, antioxidant, and anti-inflammatory properties, and is widely used as an analytical reference standard in quality control of herbal products and functional foods [3][4]. Its intrinsic fluorescence also makes it valuable in photophysical studies [5].

Scopoletin Procurement: Why Simple Coumarin Interchangeability Fails in Validated Assays


The substitution of Scopoletin with other simple coumarins like umbelliferone or esculetin is scientifically unsound due to the significant impact of its specific 6-methoxy-7-hydroxy substitution pattern on both its biological activity and physicochemical properties [1][2]. For instance, the presence and position of methoxy and hydroxy groups dictate the potency and selectivity of coumarin derivatives against specific biological targets such as acetylcholinesterase (AChE) and various pests [1][3]. Furthermore, the unique photophysical properties of Scopoletin, including its large Stokes shift and excited-state proton transfer (ESPT) behavior, are not replicated by other coumarins, making it an irreplaceable tool for specific fluorescence-based applications [2][4]. These critical differences mandate the procurement of high-purity Scopoletin for reproducible research and industrial applications.

Scopoletin (92-61-5) Product-Specific Quantitative Differentiation Evidence Guide


Scopoletin Exhibits Superior Acaricidal Activity Compared to Structural Analogs

Scopoletin demonstrated significantly stronger acaricidal activity against carmine spider mites (Tetranychus cinnabarinus) compared to its close structural analogs. In a head-to-head bioassay, its lethality was quantified, showing a clear advantage over other coumarins [1]. This activity is mediated through the targeting of the plasma membrane Ca2+-ATPase 1 (TcPMCA1), as elucidated by 3D-QSAR and molecular docking studies [2].

Acaricide Pest Control Structure-Activity Relationship

Scopoletin Demonstrates Superior In Vitro AChE Inhibition Potency for Neurodegenerative Disease Research

In a comparative in vitro study evaluating several commercially available flavonoids for acetylcholinesterase (AChE) inhibitory activity, Scopoletin was identified as the most potent and specific inhibitor [1]. It exhibited a lower IC50 value compared to the reference drug Donepezil and other flavonoids like Diosmin and Taxifolin [1]. Molecular docking studies confirmed its strong binding affinity through multiple hydrogen bonds and hydrophobic interactions with the enzyme's active site [1].

Alzheimer's Disease Neurodegeneration Acetylcholinesterase Inhibitor

Scopoletin's Termiticidal Potency Surpasses Structurally Similar Coumarins

A comparative study on the antitermite activity of coumarin derivatives revealed Scopoletin to be the most effective compound against Coptotermes formosanus [1]. Its activity was benchmarked against nine other synthesized coumarin analogs to establish a clear structure-activity relationship (SAR), demonstrating the critical importance of the 6-methoxy-7-hydroxy substitution pattern for this specific bioactivity [1].

Termiticide Natural Pesticide Wood Protection

Scopoletin's Large Stokes Shift and Photoacidity Enable Its Use as a Specific Fluorescent Probe

Scopoletin possesses unique photophysical properties that differentiate it from other coumarins like umbelliferone. It acts as a photoacid with a large Stokes shift and a slower excited-state proton transfer (ESPT) rate [1]. This behavior is characterized by a large Stokes shift (>100 nm in the pH range of 3 to 7), which is advantageous for fluorescence-based assays by minimizing spectral overlap between excitation and emission [1].

Fluorescent Probe Photophysics Analytical Chemistry

Scopoletin (92-61-5): High-Value Research and Industrial Application Scenarios


Development of Botanical Acaricides for Agricultural Pest Management

Leveraging Scopoletin's proven superior acaricidal activity over umbelliferone and esculetin [1], researchers can develop novel, environmentally friendly pesticides. Its defined mechanism of action on the TcPMCA1 calcium pump [2] provides a specific target for resistance management and further lead optimization.

Lead Scaffold Discovery and Validation in Alzheimer's Disease Drug Development

Scopoletin serves as a validated, high-potency lead scaffold for acetylcholinesterase (AChE) inhibitor development, having demonstrated an IC50 of 10.18 μM in direct comparison with other flavonoids and the standard drug Donepezil [1]. Its established binding mode [1] supports structure-based drug design efforts.

Formulation of Targeted Termiticides for Wood Preservation and Structural Pest Control

In industrial applications for wood protection, Scopoletin offers a clear performance advantage. It has been shown in direct comparative assays to possess the strongest termiticidal activity among a panel of structurally related coumarins against Coptotermes formosanus [1]. This provides a strong scientific rationale for its use over other natural coumarin alternatives.

Quality Control and Standardization of Scopoletin-Containing Herbal Products

Procuring high-purity Scopoletin analytical standard (e.g., >98% by HPLC) is essential for validated quantification methods. Validated HPLC methods [1][2] rely on a Scopoletin reference for the accurate quantification of this marker compound in raw materials like Artemisia annua [1] and complex polyherbal formulations [2], ensuring batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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